molecular formula C25H36N6O2 B11504970 Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11504970
M. Wt: 452.6 g/mol
InChI Key: YHZOGYBBFLYGQQ-UHFFFAOYSA-N
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Description

ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is a complex organic compound that features a triazine ring substituted with piperidine groups and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, which is then functionalized with piperidine groups. The final step involves the coupling of the triazine derivative with the ethyl 3-(4-methylphenyl)propanoate moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism by which ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The triazine and piperidine moieties may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE
  • ETHYL 3-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE

Uniqueness

ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of piperidine groups, which can significantly influence its chemical and biological properties. These groups may enhance the compound’s stability, solubility, and ability to interact with biological targets compared to similar compounds with different substituents .

Properties

Molecular Formula

C25H36N6O2

Molecular Weight

452.6 g/mol

IUPAC Name

ethyl 3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C25H36N6O2/c1-3-33-22(32)18-21(20-12-10-19(2)11-13-20)26-23-27-24(30-14-6-4-7-15-30)29-25(28-23)31-16-8-5-9-17-31/h10-13,21H,3-9,14-18H2,1-2H3,(H,26,27,28,29)

InChI Key

YHZOGYBBFLYGQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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